molecular formula C13H12ClNOS B2874056 N-benzyl-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921797-87-7

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide

Cat. No.: B2874056
CAS No.: 921797-87-7
M. Wt: 265.76
InChI Key: WZQZPDLHFISONM-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a benzyl group attached to the nitrogen atom and a 5-chlorothiophen-2-yl group attached to the acetamide moiety

Scientific Research Applications

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for potential medicinal properties, or it could be used as a building block for the synthesis of more complex compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-chlorothiophen-2-yl)acetamide typically involves the reaction of benzylamine with 5-chlorothiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(5-bromothiophen-2-yl)acetamide
  • N-benzyl-2-(5-fluorothiophen-2-yl)acetamide
  • N-benzyl-2-(5-methylthiophen-2-yl)acetamide

Uniqueness

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications.

Properties

IUPAC Name

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-12-7-6-11(17-12)8-13(16)15-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQZPDLHFISONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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